molecular formula C13H10ClN3O B2916604 2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 952933-61-8

2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B2916604
M. Wt: 259.69
InChI Key: VIQJGLFCORWEBP-UHFFFAOYSA-N
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Description

The compound “2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine” appears to be a benzoxazole derivative. Benzoxazoles are aromatic organic compounds containing a benzene ring fused to an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom. The presence of the amino and chloro groups on the phenyl ring could potentially influence the compound’s reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction. The amino and chloro substituents could be introduced either before or after this cyclization, depending on the specific conditions and reagents used. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole ring, with the amino and chloro substituents on the phenyl ring. The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amino and chloro groups. The amino group is a common functional group in organic chemistry, known for its basicity and nucleophilicity. The chloro group, on the other hand, is often involved in substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the aromatic benzoxazole ring could influence its solubility, melting point, and other properties.


Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action if it’s intended to be a drug. Further studies could also involve the synthesis of related compounds to explore the influence of different substituents on the phenyl ring.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

2-(5-amino-2-chlorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQJGLFCORWEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine

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